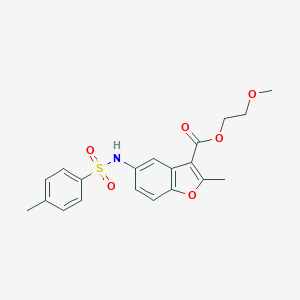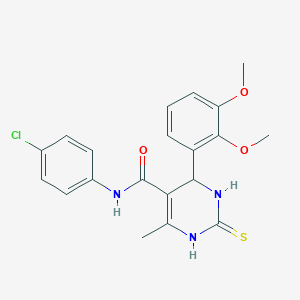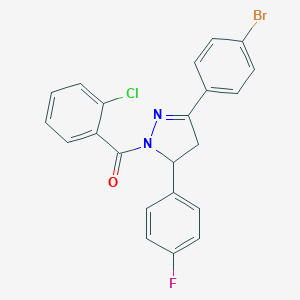![molecular formula C21H11BrN2O3 B407760 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one CAS No. 324526-36-5](/img/structure/B407760.png)
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a benzochromenone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with salicylaldehyde to form an intermediate hydrazone, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzochromenone moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for treating various diseases, such as cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The antimicrobial effects could be due to its interaction with bacterial cell membranes or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring and bromophenyl group but lacks the benzochromenone moiety.
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to the combination of its structural components, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN2O3/c22-14-8-5-13(6-9-14)19-23-24-20(27-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZJUJWJYDPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407677.png)
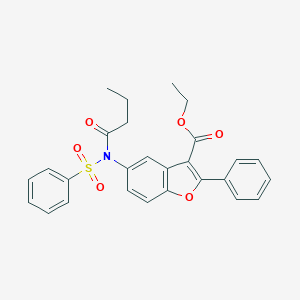
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407679.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407683.png)
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407684.png)
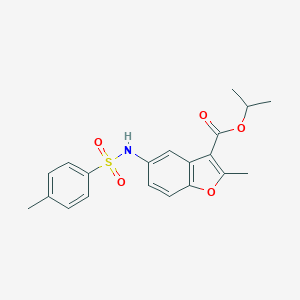
![2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407687.png)
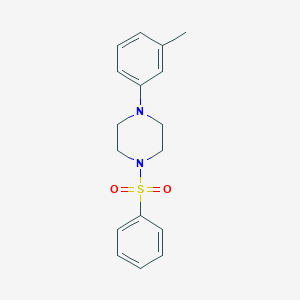
![5-chloro-2-[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-1,3-thiazol-4-yl 4-methylphenyl sulfone](/img/structure/B407692.png)
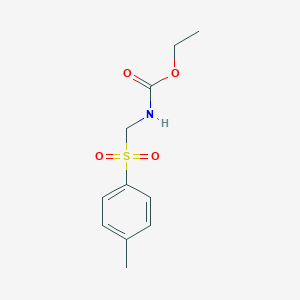
![5,11,17,23-Tetratert-butyl-26,28-bis[(2-methyl-2-propenyl)oxy]pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B407695.png)
